

Comparative Analysis of Bromo-Substituted Aromatic Aldehyde Derivatives: A Crystallographic Perspective

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Compound of Interest

Compound Name: **3-Bromo-4-pyridinecarboxaldehyde**
Cat. No.: **B108003**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of a bromo-substituted aromatic aldehyde derivative. Due to the limited availability of public crystallographic data for **3-Bromo-4-pyridinecarboxaldehyde** derivatives, this document focuses on a closely related and structurally characterized compound: 3-Bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone. The structural parameters and experimental protocols detailed herein offer valuable insights for researchers engaged in the synthesis and characterization of novel compounds in medicinal chemistry and materials science.

Introduction to Bromo-Substituted Pyridine Aldehydes

Bromo-substituted pyridine aldehydes are versatile building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic compounds with potential applications in pharmaceuticals and materials science. The introduction of a bromine atom and a carboxaldehyde group on the pyridine ring provides two reactive sites for further molecular elaboration, enabling the construction of complex molecular architectures. Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for rational drug design and the development of materials with tailored properties.

X-ray Crystal Structure Analysis

While the crystal structure of **3-Bromo-4-pyridinecarboxaldehyde** or its direct derivatives is not readily available in open-access crystallographic databases, a detailed structural analysis of 3-Bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone has been reported.[1] This compound, synthesized from 3-bromo-2-hydroxybenzaldehyde and 2-pyridinecarboxylic acid hydrazide, provides a valuable model for understanding the solid-state conformation and intermolecular interactions in related bromo-aromatic aldehydes.

The crystal structure reveals a nearly planar molecule.[1] The dihedral angle between the plane of the bromo-hydroxyphenyl ring and the pyridine ring is approximately 7.0°, indicating a high degree of coplanarity.[1] This planarity is often a key factor in the biological activity and material properties of such compounds.

Tabulated Crystallographic Data

The following table summarizes key crystallographic data and selected bond lengths and angles for 3-Bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone.[1]

Parameter	Value
Crystal System	Monoclinic
Space Group	P12 1 /c1
Unit Cell Dimensions	$a = 15.8346(13) \text{ \AA}$, $b = 6.9597(5) \text{ \AA}$, $c = 12.1912(13) \text{ \AA}$, $\beta = 109.123(10)^\circ$
Volume (V)	1269.4(2) \AA^3
Z	4
Calculated Density (Dc)	1.675 $\text{mg}\cdot\text{m}^{-3}$
Radiation	Mo K α
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.0538$, $wR_2 = 0.0896$

Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Degree (°)
Br1-C5	1.896(5)	C13-N3-C9	116.4(4)
O1-C6	1.345(5)	C7-N1-N2	118.4(4)
N1-N2	1.370(5)	C8-N2-N1	120.1(4)
N1-C7	1.279(6)	O1-C6-C5	119.0(4)
N2-C8	1.361(7)	C6-C5-Br1	118.7(3)
O2-C8	1.233(6)	N3-C13-C12	123.9(4)

Data extracted from the publication "Synthesis and Crystal Structure of 3-Bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone".[\[1\]](#)

Experimental Protocols

The following sections detail the synthesis and single-crystal X-ray diffraction methodology for a representative bromo-substituted aromatic aldehyde derivative, based on the published procedure for 3-Bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone.[\[1\]](#)

Synthesis of 3-Bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone

A solution of 3-bromo-2-hydroxybenzaldehyde and 2-pyridinecarboxylic acid hydrazide in a suitable solvent (e.g., ethanol) is prepared. The reaction is typically carried out in the presence of a catalyst, such as magnesium chloride hexahydrate. The mixture is stirred at a specific temperature for a period of time to allow for the condensation reaction to complete. After the reaction, the mixture is cooled, and the resulting solid product is collected by filtration, washed with a cold solvent, and dried. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from a dilute solution of the purified compound.[\[1\]](#)

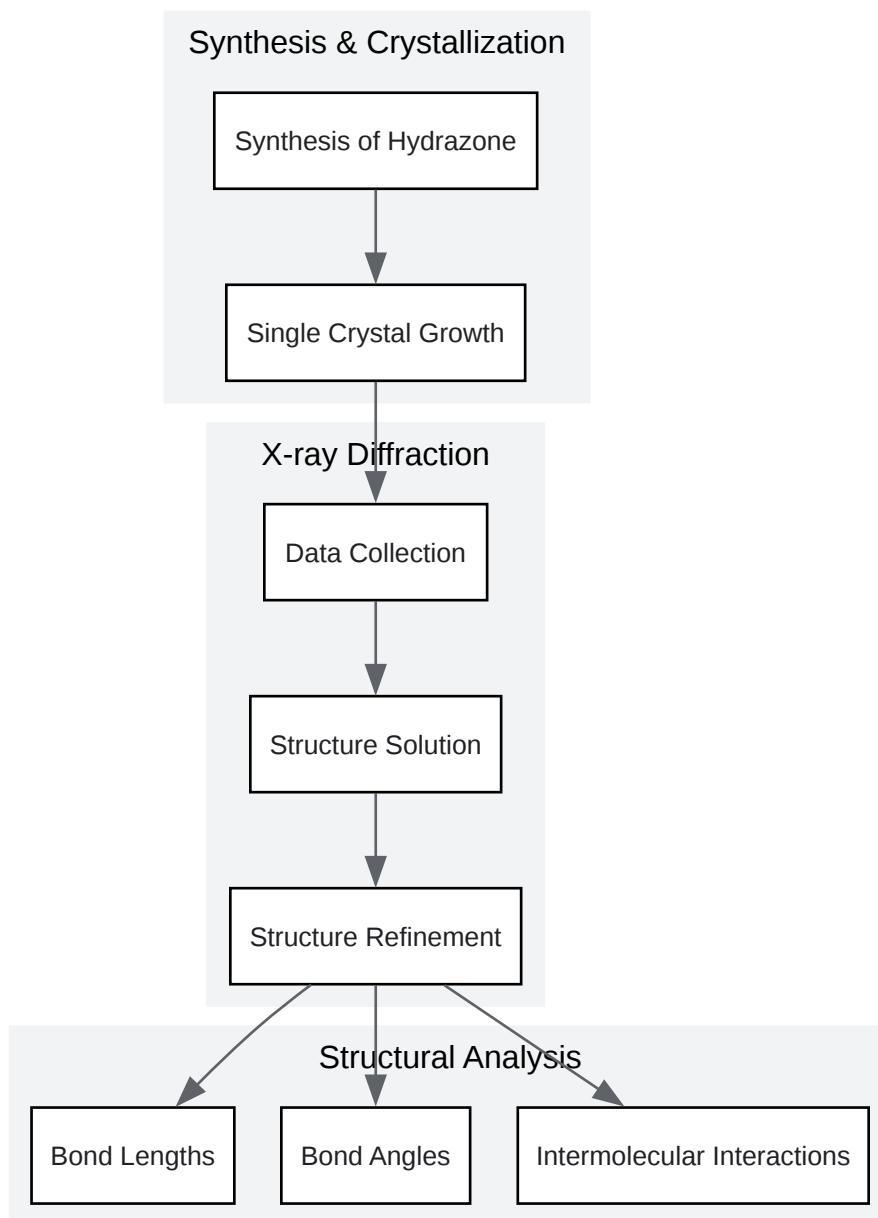
Single-Crystal X-ray Diffraction

A single crystal of the compound with suitable dimensions is mounted on a diffractometer. Data collection is performed at a controlled temperature using monochromatic radiation (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$). The crystal structure is solved using direct methods and refined by full-matrix

least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizations

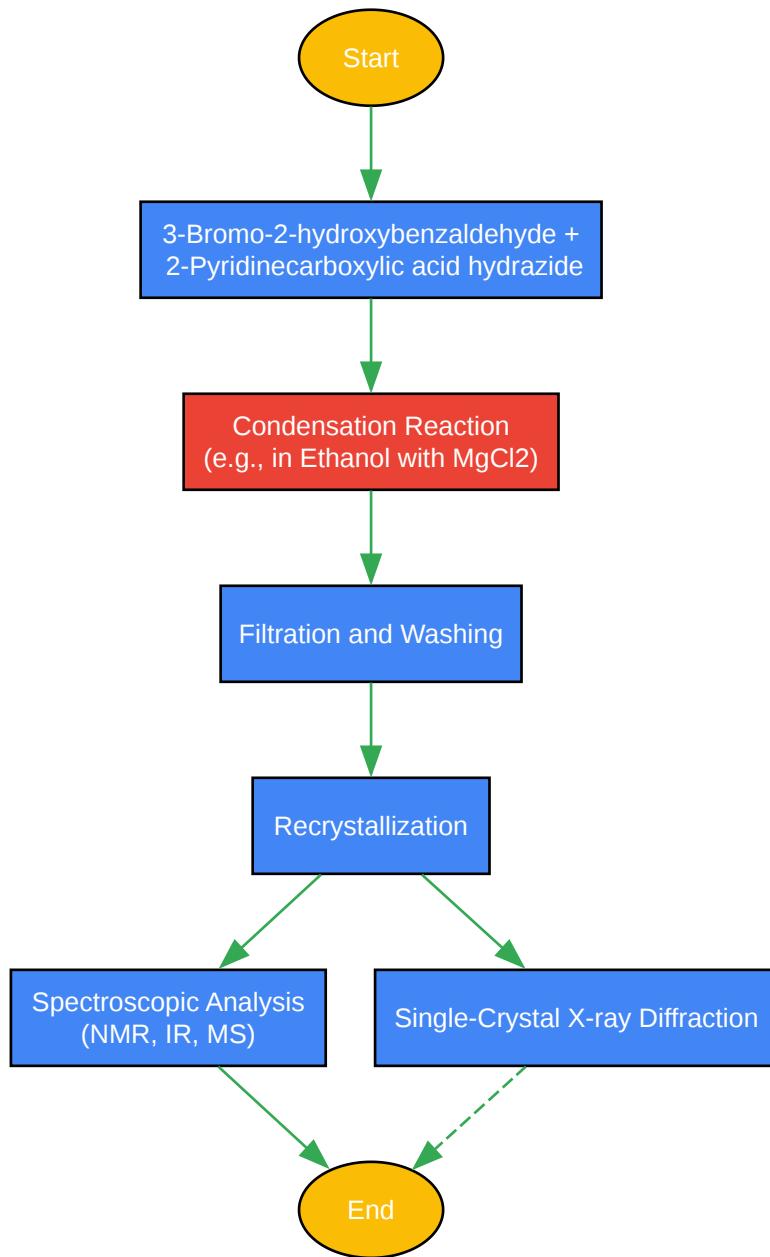
Logical Relationship of Structural Analysis



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Caption: Workflow for X-ray crystal structure determination.

Experimental Workflow for Synthesis and Characterization



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Caption: Synthesis and characterization workflow.

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References

- 1. researchgate.net [researchgate.net]
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